5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the use of 1,2-dibromoethane as an alkylating agent . The reaction conditions often involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as tert-butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: Alkylation reactions using agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: 1,2-dibromoethane or benzyl chloride in the presence of a base.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Scientific Research Applications
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel.
Mechanism of Action
The mechanism of action of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it likely binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate .
- 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid .
Uniqueness
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-4-3-6-5(8)1-2-7(10-6)9(12)13/h1-2H,3-4H2,(H,12,13) |
InChI Key |
KTRUKFRYCLOLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.